molecular formula C11H13N3OS B13343029 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide

1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B13343029
M. Wt: 235.31 g/mol
InChI Key: QNWIQSWMSAERAJ-UHFFFAOYSA-N
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Description

1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with an isopropyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine: A similar compound with an amine group instead of a carboxamide group.

    1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-ylmethanamine: Another related compound with a methanamine group.

Uniqueness

1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both isopropyl and thiophene groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

2-propan-2-yl-5-thiophen-3-ylpyrazole-3-carboxamide

InChI

InChI=1S/C11H13N3OS/c1-7(2)14-10(11(12)15)5-9(13-14)8-3-4-16-6-8/h3-7H,1-2H3,(H2,12,15)

InChI Key

QNWIQSWMSAERAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CSC=C2)C(=O)N

Origin of Product

United States

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